molecular formula C14H10Cl2N2O3S B2403109 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 888410-87-5

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2403109
CAS RN: 888410-87-5
M. Wt: 357.21
InChI Key: RTCOBCPHCLJNOO-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a heterocyclic compound containing sulfur and nitrogen in a five-membered ring . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The positions of the atoms in the ring can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Techniques like NMR and infrared (IR) spectroscopy can be used to analyze these properties .

Scientific Research Applications

Synthesis and Biological Activity in Dyes

A study by Khalifa et al. (2015) explored the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives similar to N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide. These compounds were used for dyeing polyester fabrics and exhibited high efficiency based on in vitro screening of their antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Antioxidant and DNA Damage Inhibition Activities

Shubakara et al. (2014) synthesized a series of compounds, including 4-aryl-N-(4-pheny-thiazol-2-yl)-5,6-dihydro-4H-1,3,4-oxadiazine-2-carboxamides, which are structurally related to the target compound. These molecules were characterized and subjected to antioxidant and DNA damage inhibition studies, indicating potential therapeutic applications (Shubakara, UMESHA, Srikantamurthy, & Chethan, 2014).

Antibacterial and Antitumor Properties

Palkar et al. (2017) reported on analogs of pyrazole-carboxamide derivatives, emphasizing their promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The compounds exhibited antibacterial activity at non-cytotoxic concentrations, suggesting potential for medical applications (Palkar et al., 2017).

Antiobesity Activity

Srivastava et al. (2007) synthesized diaryl dihydropyrazole-3-carboxamides, a class of compounds structurally related to the target molecule. They evaluated these compounds for appetite suppression and body weight reduction in animal models, indicating potential applications in antiobesity treatments (Srivastava et al., 2007).

Anticancer Evaluation

Ravinaik et al. (2021) explored the synthesis of substituted N -(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, suggesting potential for therapeutic applications in oncology (Ravinaik et al., 2021).

Future Directions

Thiazole derivatives are a promising area of research due to their wide range of biological activities. Future research could focus on synthesizing new thiazole derivatives and studying their properties and biological activities .

properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3S/c15-9-2-1-8(5-10(9)16)11-7-22-14(17-11)18-13(19)12-6-20-3-4-21-12/h1-2,5-7H,3-4H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCOBCPHCLJNOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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